molecular formula C6H8N2OS B15253642 2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one

2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B15253642
M. Wt: 156.21 g/mol
InChI Key: UGKATECGLJBHOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another method involves the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step synthesis starting from readily available precursors and employing standard organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . This compound can modulate central inflammation and control brain inflammation processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-amino-1-(2-methyl-1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C6H8N2OS/c1-4-8-3-6(10-4)5(9)2-7/h3H,2,7H2,1H3

InChI Key

UGKATECGLJBHOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(=O)CN

Origin of Product

United States

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